molecular formula C11H13NO4 B554550 N-Cbz-d-alanine CAS No. 26607-51-2

N-Cbz-d-alanine

Cat. No. B554550
CAS RN: 26607-51-2
M. Wt: 223.22 g/mol
InChI Key: TYRGLVWXHJRKMT-MRVPVSSYSA-N
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Description

N-Cbz-D-alanine is the Cbz-protected form of D-Alanine . D-Alanine is an amino acid that is commonly found in bacteria, such as Streptococcus faecalis. It is essential for the biosynthesis of peptidoglycan crosslinking sub-units that are used for bacterial cell walls .


Synthesis Analysis

N-Cbz-D-alanine can be synthesized through a two-stage process . In the first stage, D-Alanine and benzyl chloroformate react with sodium hydroxide in water at 0 - 20°C. In the second stage, the reaction mixture is treated with hydrogen chloride in water, adjusting the pH to 4 - 5 . The resulting product is (2R)-2-{[(benzyloxy)carbonyl]amino}propanoic acid, which is obtained in 89% yield as a white solid .


Molecular Structure Analysis

The molecular formula of N-Cbz-D-alanine is C11H13NO4 . The molecular weight is 223.22 g/mol .


Chemical Reactions Analysis

N-Cbz-D-alanine can participate in various chemical reactions. For example, it can be used in the synthesis of 4’-N-Cbz-pradimic acid from pradimicin A . The sterically hindered alanine-amide bond of pradimicin A was successfully cleaved via less hindered primary amide by treatment with NOBF4 in eight steps to afford practical yield of 4’-N-Cbz-pradimic acid .


Physical And Chemical Properties Analysis

N-Cbz-D-alanine is a white to off-white solid . Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol .

Scientific Research Applications

Mechanism of Action

Target of Action

N-Cbz-d-alanine, also known as (2R)-2-{[(benzyloxy)carbonyl]amino}propanoic acid, is a Cbz-protected form of D-Alanine . D-Alanine is an amino acid that is commonly found in bacteria, such as Streptococcus faecalis . It is essential for the biosynthesis of peptidoglycan crosslinking sub-units that are used for bacterial cell walls .

Mode of Action

The Cbz protecting group in N-Cbz-d-alanine protects amines as less reactive carbamates in organic synthesis . The mechanism involves the nucleophilic amine attacking the highly reactive chloroformate . As chloride is the leaving group, the reaction liberates HCl and requires some base .

Biochemical Pathways

The biochemical pathway of N-Cbz-d-alanine involves the protection and deprotection of amines. The protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The deprotection involves a reduction with H2, releasing toluene and the free carbamate . Consequently, decarboxylation to the deprotected amine is very much favored, particularly at elevated temperatures .

Pharmacokinetics

The Cbz group is stable to bases and acids, which could impact the compound’s absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of N-Cbz-d-alanine is the protection of amines as less reactive carbamates, which is particularly important for peptide synthesis . The deprotection results in the release of toluene and the free carbamate .

Action Environment

The action of N-Cbz-d-alanine is influenced by environmental factors such as temperature and pH. The Cbz protecting group is stable to bases and acids , and the deprotection process is favored at elevated temperatures . Therefore, the compound’s action, efficacy, and stability can be influenced by these environmental conditions.

Future Directions

N-Cbz-D-alanine is a useful intermediate in the synthesis of various compounds, including alanine-exchanged derivatives . Its future applications will likely continue to be in the field of organic synthesis, particularly in the synthesis of peptides and other biologically active compounds .

properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGLVWXHJRKMT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-d-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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